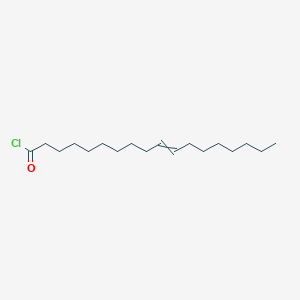
Octadec-10-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-10-enoyl chloride: is an organic compound with the molecular formula C18H33ClO . It is a derivative of octadecenoic acid, where the carboxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadec-10-enoyl chloride can be synthesized through the reaction of octadecenoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves heating the octadecenoic acid with the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C18H34O2} + \text{SOCl2} \rightarrow \text{C18H33ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octadecenoic acid is continuously fed into the reactor along with the chlorinating agent. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Octadec-10-enoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It reacts with alcohols, amines, and phenols to form esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octadecenoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcohols and Phenols: React under mild conditions to form esters.
Amines: React to form amides, often requiring a base like pyridine to neutralize the HCl formed.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Octadecenoic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadec-10-enoyl chloride is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers. It is also used in the preparation of functionalized materials for research purposes.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It is also used in the synthesis of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including lubricants, plasticizers, and coatings. It is also used in the textile industry for the modification of fibers.
Wirkmechanismus
The mechanism of action of octadec-10-enoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is highly susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Octadec-9-enoyl chloride: Similar in structure but with the double bond at the 9th position.
Oleoyl chloride: Another similar compound with the double bond at the 9th position but in the cis configuration.
Uniqueness: Octadec-10-enoyl chloride is unique due to the position of the double bond at the 10th carbon, which can influence its reactivity and the properties of the derivatives formed from it. This positional difference can affect the physical properties, such as melting point and solubility, as well as the chemical reactivity of the compound.
Eigenschaften
CAS-Nummer |
63029-02-7 |
|---|---|
Molekularformel |
C18H33ClO |
Molekulargewicht |
300.9 g/mol |
IUPAC-Name |
octadec-10-enoyl chloride |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3 |
InChI-Schlüssel |
GYPDFABFZDKSPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCCCCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


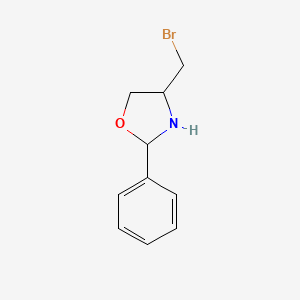

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
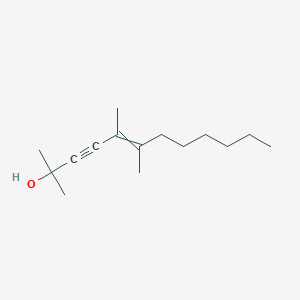
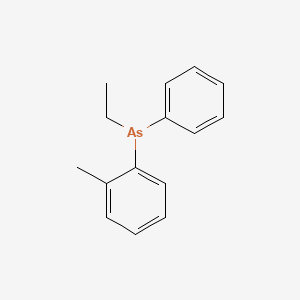
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

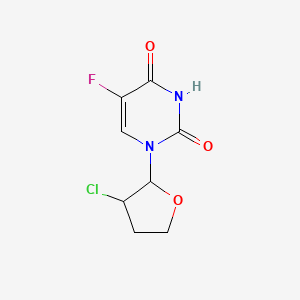
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
